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The table below summarizes the key findings from the identified studies:

Cell Line /
Model

Mutation /
Context

Dosing
Regimen

Key Efficacy
Findings

Safety /
Tolerability
Observations

Citation

FLT3-ITD
mutated
tumors
(unspecified cell
line)

FLT3-ITD 1 mg/kg, 3

mg/kg, and
10 mg/kg

(orally, once
daily)

Dose-dependent
tumor regression
at doses ≥1 mg/kg.

The active
metabolite AC886
was rapidly
detected in the

tumors.

No severe body

weight loss was
observed.

[1]

Midostaurin-
resistant
MOLM-14 cells

FLT3-ITD with

midostaurin
resistance

Not

specified in
abstract

Showed potent
antitumor activity.

No severe body

weight loss was
observed.

[1]

MV4;11 cells FLT3-ITD
(hemizygous)

Not
specified

Potent inhibition of
cellular proliferation

(IC₅₀ < 1 nM in
vitro).

Not reported in
the provided

excerpt.

[2]
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Cell Line /
Model

Mutation /
Context

Dosing
Regimen

Key Efficacy
Findings

Safety /
Tolerability
Observations

Citation

MOLM14 cells FLT3-ITD Not
specified

Potent inhibition of
cellular proliferation

(IC₅₀ < 1 nM in
vitro).

Not reported in
the provided

excerpt.

[2]

Detailed Experimental Protocols

Here are the methodologies for the key experiments cited in the table:

Study 1 (Aikawa et al., 2020) [1]

Objective: To characterize the antitumor activity of quizartinib and its metabolite, including in
models of midostaurin resistance.

Model Used: Mouse xenograft models generated with FLT3-ITD mutated AML cells. A specific
model used midostaurin-resistant MOLM-14 cells.

Dosing: Quizartinib was administered orally, once daily, at doses of 1, 3, and 10 mg/kg.
Key Measurements: Tumor volume and body weight were monitored to assess efficacy and

tolerability. The presence of the active metabolite AC886 in tumors was also detected.

Study 2 (Heidel et al., 2013) [2]

Objective: To evaluate the sensitivity of various leukemia cell lines with different RTK mutations

to quizartinib.
In Vitro Model: A panel of human leukemia cell lines, including MV4;11 and MOLM14 (both

FLT3-ITD+).
Assay: Cells were treated with increasing doses of quizartinib for 48 hours. Cellular

proliferation was measured using an XTT-based assay, and the half-maximal inhibitory
concentration (IC₅₀) was calculated.

Mechanisms of Action and Signaling Pathways

Quizartinib is a highly potent and selective type II FLT3 inhibitor. Its mechanism and key differentiators

can be visualized as follows:
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The diagram above illustrates quizartinib's core mechanism. Key supporting data from the search results

include:

High Potency & Selectivity: Kinase profiling against 404 kinases showed quizartinib bound primarily
to FLT3 and KIT with very high affinity (Kd values of 3.3 nM and 1.1 nM for FLT3), making it more

selective than other FLT3 inhibitors which bound to many more off-target kinases [1].
Durable Target Inhibition: After removal of quizartinib from FLT3-ITD mutant cells, inhibition of FLT3

phosphorylation was maintained for up to 24 hours. In contrast, inhibitors like midostaurin, gilteritinib,
and sorafenib lost their inhibitory effect within the same period [1].

Activity in Resistant Models: Quizartinib inhibited the viability of midostaurin-resistant MOLM-14
cells and showed significant antitumor effects in corresponding mouse xenograft models where

midostaurin and gilteritinib did not [1].
Impact on Metabolism: Recent research indicates that quizartinib's antitumor activity also involves

facilitating the degradation of SREBP1 and reducing levels of its target gene FASN, disrupting
mitochondrial phospholipids and membrane potential in FLT3-ITD cells [3].

Key Insights for Research and Development
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Overcoming Resistance: The data suggests quizartinib is a strong candidate for evaluating

sequential therapy strategies, particularly in cases of acquired resistance to type I FLT3 inhibitors like
midostaurin [1].

Exploring Combinations: Research shows a novel class I HDAC inhibitor, IHCH9033, synergizes
with quizartinib, leading to tumor regression in FLT3-ITD xenografts and nearly complete eradication

of the AML burden in patient-derived xenografts [4]. Another study suggests combining quizartinib
with inhibitors of the SREBP/FASN pathway (fatostatin or orlistat) provides substantial therapeutic

benefit in a murine FLT3/ITD leukemia model [3].
Mutation-Specific Efficacy: Be aware that quizartinib's efficacy is mutation-dependent. Certain

FLT3-TKD mutations (e.g., D835V) and the common KIT mutation D816V confer relative resistance to
quizartinib [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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